molecular formula C9H13N3O B13027061 N-Hydroxy-6-isopropylnicotinimidamide

N-Hydroxy-6-isopropylnicotinimidamide

Katalognummer: B13027061
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: OOKNGVGNPMNRCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-6-isopropylnicotinimidamide is a chemical compound with the molecular formula C9H13N3O It is known for its unique structure, which includes a hydroxy group attached to a nicotinimidamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-6-isopropylnicotinimidamide typically involves the reaction of 6-isopropylnicotinamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the N-hydroxy group .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method enhances efficiency and reduces the need for multiple purification steps. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxy-6-isopropylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-6-isopropylnicotinimidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Hydroxy-6-isopropylnicotinimidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: N-Hydroxy-6-isopropylnicotinimidamide is unique due to its specific structure, which includes an isopropyl group attached to the nicotinimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it different from other N-hydroxy compounds. For example, N-Hydroxysuccinimide is primarily used in peptide synthesis, while this compound has broader applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-4-3-7(5-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI-Schlüssel

OOKNGVGNPMNRCR-UHFFFAOYSA-N

Isomerische SMILES

CC(C)C1=NC=C(C=C1)/C(=N/O)/N

Kanonische SMILES

CC(C)C1=NC=C(C=C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.